molecular formula C21H23N3O5 B11604913 5-(3,4-dimethoxyphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

5-(3,4-dimethoxyphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B11604913
M. Wt: 397.4 g/mol
InChI Key: GYHDPUZAYKDJMC-UHFFFAOYSA-N
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Description

5-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE is a complex organic compound belonging to the class of pyrimidoquinolines. This compound is characterized by its unique structure, which includes a pyrimidoquinoline core substituted with dimethoxyphenyl and dimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-1,4,5,6,7,8-hexahydro-4-(substituted phenyl)quinoline-3-carbonitriles with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE involves interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-1,3-dimethyl-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione

InChI

InChI=1S/C21H23N3O5/c1-23-19-18(20(26)24(2)21(23)27)16(17-12(22-19)6-5-7-13(17)25)11-8-9-14(28-3)15(10-11)29-4/h8-10,16,22H,5-7H2,1-4H3

InChI Key

GYHDPUZAYKDJMC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C=C4)OC)OC)C(=O)N(C1=O)C

Origin of Product

United States

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